
Tricreatine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricreatine citrate is a compound formed by the combination of creatine and citric acid. It is a 1:1 salt of creatine and citric acid, with two additional creatine molecules forming a complex with the 1:1 salt . This compound is commonly used as a dietary supplement, particularly in the sports nutrition market, due to its potential benefits in enhancing muscle performance and recovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricreatine citrate is synthesized by reacting creatine with citric acid. The reaction involves the formation of a 1:1 salt of creatine and citric acid, followed by the addition of two more creatine molecules to form the final complex . The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by mixing creatine monohydrate with citric acid in a specific ratio, followed by drying and milling to obtain a fine powder. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tricreatine citrate undergoes various chemical reactions, including hydrolysis and complexation. It is relatively stable under normal conditions but can degrade to creatinine under certain conditions .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Complexation: It can form complexes with other molecules, enhancing its solubility and stability.
Major Products Formed:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tricreatine citrate exerts its effects primarily through its role in cellular energy metabolism. Creatine is known to enhance the production of adenosine triphosphate (ATP), the primary energy currency of the cell. By increasing the availability of creatine, this compound helps to replenish ATP levels during high-intensity exercise, thereby enhancing muscle performance and reducing fatigue .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
- Creatine monohydrate
- Creatine pyruvate
- Creatine ethyl ester
- Creatine hydrochloride
Propiedades
Fórmula molecular |
C18H35N9O13 |
|---|---|
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*2H2,1H3,(H3,5,6)(H,8,9) |
Clave InChI |
ZRJUVYJRIFZJHD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


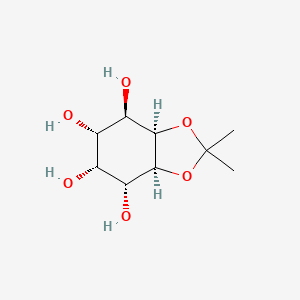
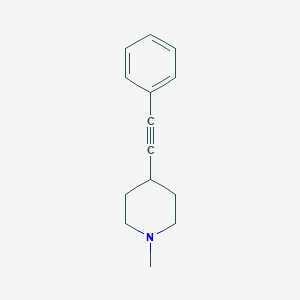
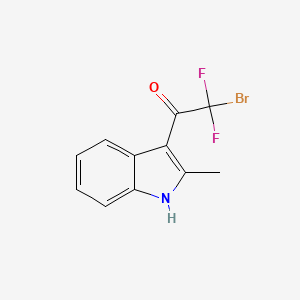
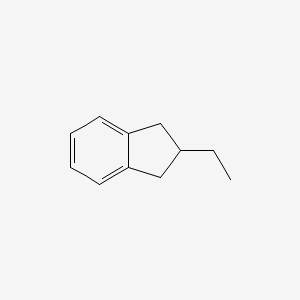
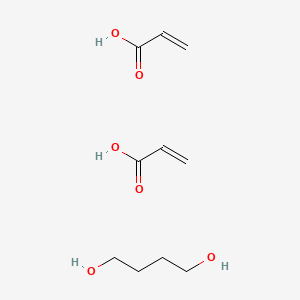
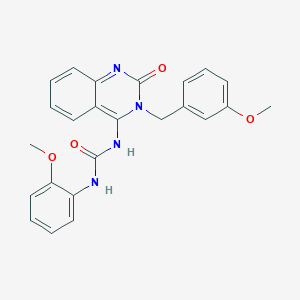
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
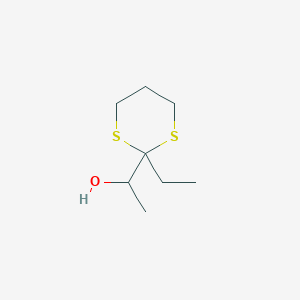
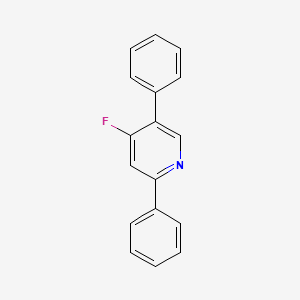
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

